(Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-13-7-5-6-10-15(13)22-18(25)12-23-19(26)16(28-20(23)27)11-17(24)21-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTADPWZNXPUGV-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a complex organic compound belonging to the thiazolidinone class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer research. The unique structure of this compound, characterized by its thiazolidinone core and various functional groups, contributes to its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O4S, with a molecular weight of approximately 395.4 g/mol. The compound features a thiazolidinone ring, which is significant in pharmacological applications due to its ability to interact with various biological targets.
While the specific mechanism of action for this compound remains largely unexplored, studies on related thiazolidinone derivatives suggest potential antifungal activity through interference with fungal cell wall synthesis or inhibition of essential enzymes involved in metabolic pathways . Further research is essential to elucidate the precise mechanisms underlying the biological activities of this compound.
Antimicrobial Activity
Research indicates that compounds with similar thiazolidinone structures exhibit significant antimicrobial properties. For instance, thiazolidinones have been shown to possess antibacterial effects against various pathogens. In a study evaluating the antibacterial activity of related compounds, the minimum inhibitory concentration (MIC) values ranged from 10.7–21.4 μmol/mL for potent derivatives .
Table 1: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity | MIC (μmol/mL) |
|---|---|---|---|
| Thiazolidinedione | Common scaffold | Antidiabetic | N/A |
| Tiazofurin | Nucleoside analogue | Antiviral | N/A |
| 5-Methylthiazolidine | Thiazolidine derivative | Antimicrobial | 10.7–21.4 |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been documented in various studies. The structural characteristics of this compound may confer unique properties that enhance its efficacy against cancer cells. Research into similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
Case Studies
- Antimicrobial Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, suggesting that modifications to the thiazolidinone framework could enhance bioactivity .
- Anticancer Studies : A study focused on evaluating the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines demonstrated that these compounds could inhibit cell proliferation effectively. The study highlighted the importance of structure-activity relationships in optimizing the anticancer properties of thiazolidinones.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse bioactivities influenced by substituents and core modifications. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations: Core Modifications: The target compound’s 2,4-dioxo core (vs.
Synthesis Efficiency :
- Compound 9 achieved a 90% yield due to optimized reaction conditions, whereas the target compound’s synthesis involved a less efficient deacetylation pathway .
Biological Activity :
- The target compound demonstrated moderate cytotoxicity, comparable to analogs in , which showed mild to moderate anticancer effects. However, substituents like the 5-nitro-2-furyl group in compound 12 may confer enhanced bioactivity due to increased electrophilicity.
Physicochemical Properties :
- Melting points correlate with molecular symmetry and intermolecular forces. For example, compound 9 (186–187°C) has higher thermal stability than compound 12 (155–156°C), likely due to its 4-chlorobenzylidene group’s rigidity.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance reactivity but may reduce solubility . Bulky arylidene substituents (e.g., o-tolylamino) improve target specificity by minimizing off-target interactions .
Crystallographic Validation :
- Future Directions: Hybridization with quinazolinone moieties (as in ) could enhance antiproliferative effects. Substituent optimization (e.g., introducing fluorophenethyl groups as in ) may improve pharmacokinetic profiles.
Q & A
Q. What synthetic methodologies are commonly employed for preparing thiazolidinone-acetamide hybrids like (Z)-2-(2,4-dioxo-3-(2-oxo-2-(o-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide?
The compound can be synthesized via condensation reactions between 5-arylidene-thiazolidinedione precursors and substituted acetamides. A typical approach involves refluxing intermediates (e.g., 5-(substituted-benzylidene)-2,4-thiazolidinedione) with chloroacetylated derivatives in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by quenching with ice and recrystallization .
Q. How can researchers confirm the regioselectivity of the Z-isomer in such compounds?
Regioselectivity is confirmed using NOESY NMR to detect spatial proximity between the thiazolidinone ring substituents and the acetamide group. X-ray crystallography (e.g., SHELX-refined structures) provides definitive proof of stereochemistry by analyzing dihedral angles and hydrogen-bonding networks .
Q. What purification techniques are optimal for isolating thiazolidinone derivatives post-synthesis?
Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol or DMF/water mixtures) effectively removes unreacted starting materials. For liquid intermediates, solvent extraction (ethyl acetate) followed by drying over Na₂SO₄ is recommended .
Q. Which spectroscopic methods are critical for initial characterization?
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1735 cm⁻¹, thiazolidinone C=S at ~690 cm⁻¹) .
- ¹H/¹³C NMR : Confirms aromatic proton environments and substituent connectivity (e.g., o-tolylamino protons at δ 6.8–7.2 ppm) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental spectral data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and UV-Vis spectra, aiding in assigning ambiguous peaks. For example, discrepancies in carbonyl stretching frequencies can be resolved by comparing experimental IR with computed vibrational modes .
Q. What strategies mitigate side reactions during the synthesis of the o-tolylaminoethyl moiety?
- Use of protective groups (e.g., Boc for amines) to prevent undesired nucleophilic attacks.
- Controlled reaction temperatures (0–5°C) during chloroacetylation to minimize polyalkylation .
- Real-time monitoring via LC-MS to detect and isolate by-products .
Q. How does crystal packing influence the biological activity of this compound?
Crystal lattice interactions (e.g., π-π stacking of phenyl rings, hydrogen bonds between thiazolidinone C=O and water molecules) affect solubility and bioavailability. WinGX/ORTEP analysis reveals packing motifs that correlate with dissolution rates in pharmacokinetic studies .
Q. What experimental designs validate the hypoglycemic mechanism of thiazolidinone-acetamide hybrids?
- In vitro : PPAR-γ receptor binding assays using fluorescence polarization.
- In vivo : Oral glucose tolerance tests (OGTT) in diabetic rodent models, with dose-dependent comparisons to rosiglitazone .
- SAR studies : Modifying the o-tolyl group to assess potency changes .
Q. How can researchers address low yields in the final cyclization step?
- Solvent optimization: Replacing DMF with acetonitrile improves reaction homogeneity.
- Catalytic additives: Tetrabutylammonium bromide (TBAB) enhances nucleophilic substitution efficiency .
- Microwave-assisted synthesis: Reduces reaction time from hours to minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
